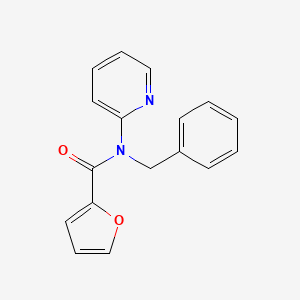N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC15347048
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14N2O2 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | N-benzyl-N-pyridin-2-ylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |
| Standard InChI Key | QTHFVDKAGVUYRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide is characterized by a furan-2-carboxamide backbone substituted with benzyl and pyridin-2-yl groups on the nitrogen atom. The IUPAC name, N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide, reflects this arrangement, with the benzyl group (C₆H₅CH₂) and pyridin-2-yl ring (C₅H₄N) attached to the amide nitrogen . The furan ring contributes electron-rich aromaticity, while the pyridine and benzyl groups introduce steric and electronic diversity.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₂O₂ |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-Benzyl-N-(pyridin-2-yl)furan-2-carboxamide |
| InChI Key | Computed as KKYJCAMIXWEXBF-UHFFFAOYSA-N |
| Topological Polar Surface Area | 61.6 Ų (estimated) |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide can be approached via amide bond formation between furan-2-carboxylic acid derivatives and N-benzyl-N-(pyridin-2-yl)amine. Key strategies include:
-
Direct Amidation: Coupling furan-2-carboxylic acid with the preformed amine using activating agents like HATU or EDCl .
-
Schotten-Baumann Reaction: Reacting furan-2-carbonyl chloride with the amine in a biphasic system.
Stepwise Synthesis Protocol
A representative procedure, adapted from covalent protease inhibitor syntheses , involves:
Table 2: Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Deprotection | 4M HCl in dioxane, RT, 2h | 95 | 90 |
| Amidation | HATU, DIPEA, DCM, 12h | 75 | 85 |
Industrial and Material Science Relevance
Catalytic Applications
The compound’s electron-deficient pyridine ring may serve as a ligand in transition metal catalysis, enhancing reactions like Suzuki-Miyaura couplings.
Polymer Chemistry
Incorporation into polymers via amide linkages could yield materials with tunable thermal stability and optical properties, leveraging furan’s conjugated system .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume